REACTION_CXSMILES
|
C([Li])CCC.CC1CCCN(C)C1(C)C.[Cl:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[N:20]=[N:19][C:18]=1[O:25][CH3:26].[CH:27](OCC)=[O:28].[NH4+].[Cl-]>C1COCC1>[Cl:16][C:17]1[C:22]([CH:27]=[O:28])=[C:21]([O:23][CH3:24])[N:20]=[N:19][C:18]=1[O:25][CH3:26] |f:4.5|
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.11 L
|
Type
|
reactant
|
Smiles
|
CC1C(N(CCC1)C)(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=NC(=C1)OC)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it is then cooled to −78° C
|
Type
|
STIRRING
|
Details
|
After stirring for 45 min at −78° C.
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at −78° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |